3-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
CAS No.: 1019098-03-3
Cat. No.: VC11914743
Molecular Formula: C22H19BrN6O
Molecular Weight: 463.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019098-03-3 |
|---|---|
| Molecular Formula | C22H19BrN6O |
| Molecular Weight | 463.3 g/mol |
| IUPAC Name | 3-bromo-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide |
| Standard InChI | InChI=1S/C22H19BrN6O/c1-14-12-15(2)29(28-14)21-11-10-20(26-27-21)24-18-6-8-19(9-7-18)25-22(30)16-4-3-5-17(23)13-16/h3-13H,1-2H3,(H,24,26)(H,25,30) |
| Standard InChI Key | FPGIPBKSYPOFCT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br)C |
| Canonical SMILES | CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C22H19BrN6O, featuring:
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A 3-bromobenzamide group linked to a phenylamine moiety.
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A pyridazine ring substituted at position 6 with a 3,5-dimethylpyrazole group.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 463.3 g/mol | |
| CAS Registry Number | 1019098-03-3 | |
| Density | Not reported | |
| Boiling/Melting Points | Not experimentally determined |
The pyridazine and pyrazole rings contribute to its planar aromatic system, enhancing potential π-π stacking interactions with biological targets .
Synthesis and Reaction Pathways
Synthetic Route
The synthesis involves three primary stages:
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Pyrazole Preparation: 3,5-Dimethylpyrazole is synthesized via cyclocondensation of acetylacetone with hydrazine.
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Pyridazine Functionalization: 3-Amino-6-chloropyridazine undergoes nucleophilic substitution with the pyrazole group.
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Coupling Reactions: The pyridazine-pyrazole intermediate is coupled with 3-bromo-N-(4-aminophenyl)benzamide via Buchwald-Hartwig amination.
Reagents such as palladium catalysts (e.g., Pd(OAc)2) and ligands (Xantphos) are critical for optimizing yield (reported up to 68% in analogous syntheses).
Reaction Optimization
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Solvent Systems: Dimethylformamide (DMF) or toluene at 80–100°C.
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Challenges: Steric hindrance from the 3,5-dimethylpyrazole group necessitates prolonged reaction times (24–48 hrs).
Structural and Spectroscopic Characterization
Spectral Data
While direct spectral data for this compound is limited, related analogs provide insights:
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1H NMR: Pyridazine protons resonate at δ 8.1–8.3 ppm, while pyrazole methyl groups appear at δ 2.1–2.3 ppm .
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IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-Br (~550 cm⁻¹) .
X-ray Crystallography
No crystallographic data exists for this compound, but similar pyridazine derivatives exhibit monoclinic crystal systems with π-stacking distances of 3.4–3.6 Å .
Comparative Analysis with Related Compounds
This compound’s bromine atom may enhance membrane permeability compared to non-halogenated analogs.
Research Applications and Future Directions
Drug Development
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